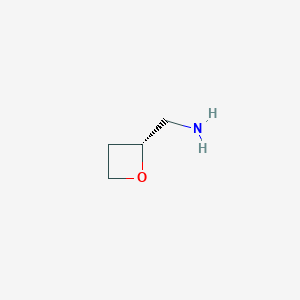

2-Oxetanemethanamine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

oxetan-2-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-3-4-1-2-6-4/h4H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEFNAHLCTUWAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604738 | |

| Record name | 1-(Oxetan-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882402-12-2 | |

| Record name | 1-(Oxetan-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(oxetan-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Synthesis of (S)-oxetan-2-ylmethanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-oxetan-2-ylmethanamine is a critical chiral building block in modern medicinal chemistry, notably serving as a key intermediate in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists used in the treatment of diabetes. Its unique strained oxetane ring imparts desirable physicochemical properties to drug candidates, such as improved solubility and metabolic stability. This technical guide provides a detailed overview of the primary synthetic pathways to (S)-oxetan-2-ylmethanamine, focusing on industrially relevant and scalable methods. It includes detailed experimental protocols, a comparative analysis of quantitative data, and a visualization of a key azide-free synthetic route.

Core Synthesis Strategies

Two principal strategies have emerged for the efficient synthesis of enantiomerically pure (S)-oxetan-2-ylmethanamine: a route commencing from (S)-2-((benzyloxy)methyl)oxirane and a pathway analogous to the Gabriel synthesis starting from (oxetan-2-yl)methanol. Historically, the former route involved the use of hazardous sodium azide. However, recent innovations have led to safer, azide-free alternatives.

Pathway 1: Azide-Free Synthesis via Dibenzylamine Alkylation and Ring Expansion

This modern approach avoids the use of explosive and toxic azides by introducing the nitrogen atom early in the sequence via dibenzylamine. The synthesis begins with the reaction of (R)-(-)-epichlorohydrin with dibenzylamine, followed by in-situ cyclization to form the corresponding N,N-dibenzyl-oxiran-2-ylmethanamine. A subsequent ring expansion and final deprotection yield the target molecule with high enantiomeric purity.

Pathway 2: Modified Gabriel Synthesis

An alternative scalable and azide-free process utilizes a multi-step sequence starting from (2S)-[2-(1-ethoxyethoxy)methyl]propylene oxide. This precursor is first hydrolyzed to (S)-(oxetan-2-yl)methanol. The alcohol is then converted to a suitable leaving group, such as a tosylate, which subsequently undergoes a substitution reaction with phthalimide. The final step involves the liberation of the primary amine, typically using hydrazine, to afford (S)-oxetan-2-ylmethanamine.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the key synthesis pathways, allowing for a direct comparison of their efficiencies.

| Synthesis Pathway | Key Starting Material | Number of Steps | Overall Yield | Enantiomeric Excess (ee) | Key Reagents | Safety Considerations |

| Azide-Free (Dibenzylamine) | (R)-(-)-Epichlorohydrin | 3 | Not explicitly stated, but individual step yields are high | >96%[1] | Dibenzylamine, Trimethylsulfoxonium iodide, Pd/C, H₂ | Avoids azides; requires handling of flammable solvents and hydrogenation equipment. |

| Modified Gabriel Synthesis | (2S)-[2-(1-ethoxyethoxy)methyl]propylene oxide | 4 | ~30%[2] | Not explicitly stated, but starts with chiral material | p-Toluenesulfonyl chloride, Phthalimide, Hydrazine hydrate | Avoids azides; hydrazine is toxic and requires careful handling. |

| Azide-Containing (Historical) | (S)-2-((benzyloxy)methyl)oxirane | 5 | Not explicitly stated | High | Sodium azide, Reducing agent (e.g., H₂, Pd/C) | High Risk: Sodium azide is highly toxic and potentially explosive. This route is being replaced by safer alternatives.[1] |

Experimental Protocols

Protocol 1: Azide-Free Synthesis via Dibenzylamine

Step 1: Synthesis of (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine

-

To a flask, add dibenzylamine (1.0 eq) and 2-propanol.

-

Cool the solution to below 5 °C with an ice/water bath.

-

Slowly add (R)-(-)-epichlorohydrin (1.2 eq) over 10 minutes.

-

Allow the mixture to warm to room temperature and stir for 48 hours.

-

Add a solution of sodium hydroxide to effect the cyclization to the oxirane.

-

The resulting solution containing the product is typically used directly in the next step after workup.

Step 2: Synthesis of (S)-N,N-dibenzyl-1-(oxetan-2-yl)methanamine

-

To a vessel containing trimethylsulfoxonium iodide (1.5 eq) and potassium tert-butoxide (2.0 eq) in tert-butanol, heat the mixture to 50-55 °C.

-

Slowly add the solution of (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine from the previous step.

-

Heat the reaction mixture to 80-90 °C for 6-8 hours to facilitate the ring expansion.

-

After cooling, the reaction is quenched and the product is extracted with an organic solvent (e.g., EtOAc).

-

The crude product is purified by silica gel chromatography. An 83% yield and 94.2% ee have been reported for this step.[1]

Step 3: Synthesis of (S)-oxetan-2-ylmethanamine hydrochloride

-

In a pressure vessel, dissolve (S)-N,N-dibenzyl-1-(oxetan-2-yl)methanamine in ethanol.

-

Add aqueous HCl (0.9 eq) and palladium on carbon (5% Pd loading).

-

Stir the mixture under a hydrogen atmosphere (e.g., 40 psig) at ambient temperature for approximately 20 hours.

-

Remove the catalyst by filtration through Celite.

-

Concentrate the filtrate by rotary evaporation to yield the hydrochloride salt of the product. A 98% yield for this debenzylation step has been reported.[3]

Protocol 2: Modified Gabriel Synthesis

Step 1: Synthesis of (S)-(oxetan-2-yl)methanol

-

Mix (2S)-[2-(1-ethoxyethoxy)methyl]propylene oxide with an acidic solution to catalyze the hydrolysis and ring formation to (S)-(oxetan-2-yl)methanol.

Step 2: Synthesis of (S)-(oxetan-2-yl)methyl p-toluenesulfonate

-

React the (S)-(oxetan-2-yl)methanol with p-toluenesulfonyl chloride in the presence of a base like triethylamine to form the tosylate.

Step 3: Synthesis of (S)-2-((oxetan-2-yl)methyl)isoindoline-1,3-dione

-

Mix the (S)-(oxetan-2-yl)methyl p-toluenesulfonate with phthalimide and an amide solvent (e.g., DMF) and heat to perform the first substitution reaction.

Step 4: Synthesis of (S)-oxetan-2-ylmethanamine

-

Treat the resulting (S)-2-((oxetan-2-yl)methyl)isoindoline-1,3-dione with an amino-containing compound, such as hydrazine hydrate, in water to liberate the primary amine.

-

The final product is isolated after a series of extractions and distillations. An overall yield of approximately 30% has been reported for this multi-step process.[2]

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the safer, azide-free synthesis of (S)-oxetan-2-ylmethanamine.

References

A Comprehensive Technical Guide to 2-Oxetanemethanamine: Identification, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Oxetanemethanamine, a valuable building block in medicinal chemistry. The unique physicochemical properties conferred by the oxetane ring, such as improved solubility and metabolic stability, have led to its increasing use in the development of novel therapeutics.[1][2][3] This document covers the compound's identification, including its various stereoisomeric forms, detailed experimental protocols for its synthesis, and its applications in drug discovery.

Compound Identification and Properties

This compound is a chiral compound that exists as two enantiomers, (S) and (R), as well as a racemic mixture. It is crucial to distinguish between these forms, as the biological activity of a chiral drug can be highly dependent on its stereochemistry.

CAS Numbers and Synonyms

The Chemical Abstracts Service (CAS) has assigned different registry numbers to the different stereoisomers of this compound.

| Stereoisomer | CAS Number | Common Synonyms |

| (S)-2-Oxetanemethanamine | 2091328-57-1[4][5][6] | (S)-Oxetane-2-methanamine, [(2S)-oxetan-2-yl]methanamine, (S)-C-Oxetan-2-yl-methylamine[4][5][7] |

| (R)-2-Oxetanemethanamine | 2090728-35-9[8] | (R)-Oxetan-2-ylmethanamine, [(2R)-oxetan-2-yl]methanamine, (R)-C-Oxetan-2-yl-methylamine[8][9] |

| Racemic this compound | 882402-12-2[9] | (oxetan-2-yl)methanamine, 1-(Oxetan-2-yl)methanamine[9] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties make it an attractive moiety for incorporation into drug candidates.

| Property | Value |

| Molecular Formula | C4H9NO[4][7][10] |

| Molecular Weight | 87.12 g/mol [4][7][10] |

| Density | 1.004 ± 0.06 g/cm³ (Predicted)[7][10] |

| Boiling Point | 130.9 ± 13.0 °C at 760 mmHg (Predicted)[10] |

| Flash Point | 41.1 ± 13.1 °C[10] |

| pKa | 9.47 ± 0.29 (Predicted)[11] |

| LogP | -1.05[10] |

| Appearance | Colorless liquid with a pungent odor[7] |

| Solubility | Insoluble in water; soluble in polar organic solvents like methanol and dichloromethane.[7] Also soluble in DMSO.[6] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are two common methods.

A patented method describes a scalable synthesis of this compound with an overall yield of not less than 30% at the kilogram level.[12] This method avoids the use of hazardous reagents like sodium azide and palladium-carbon catalytic hydrogenation.[12]

The key steps are as follows:

-

Ring Expansion: [2-(1-ethoxyethoxy)methyl]oxirane undergoes a ring expansion reaction in the presence of potassium tert-butoxide, trimethylsulfoxonium iodide, and an alcohol solvent to yield [2-(1-ethoxyethoxy)methyl]propylene oxide.[12]

-

Sulfonylation: The resulting product is reacted with a sulfonyl compound and triethylamine.[12]

-

Phthalimide Reaction: The product from the previous step is reacted with a compound of phthalimide.[12]

-

Amination: The final step involves reacting the resulting product with an amino group-containing compound to obtain this compound.[12]

Another reported method for preparing (S)-oxetan-2-ylmethanamine involves the following steps:

-

Oxidation: An α-nitroalcohol, obtained from photosensitive resolution, is oxidized to the corresponding cyclobutanol.[7]

-

Amination: The cyclobutanol is then subjected to an amination reaction with ammonia and a base catalyst, such as sodium hydroxide, to form (S)-oxetan-2-ylmethanamine.[7]

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of this compound. While specific experimental parameters are often instrument-dependent, the following provides a general overview.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the proton environment of the molecule. A reference spectrum for (R)-oxetan-2-ylmethanamine is available.[13]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For 2-methyl-oxetane, a related compound, gas chromatography-mass spectrometry data is available in the NIST WebBook.[14]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. Chiral HPLC methods can be developed to separate the enantiomers and determine the enantiomeric excess.

Role in Drug Discovery and Development

The oxetane motif has gained significant attention in medicinal chemistry due to its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][15][16]

Physicochemical Property Modulation

The incorporation of an oxetane ring can lead to:

-

Improved Aqueous Solubility: The polar nature of the oxetane ring can enhance the solubility of a compound.[15][16]

-

Reduced Lipophilicity: Compared to a gem-dimethyl group, an oxetane can reduce lipophilicity, which can be beneficial for ADME properties.[1]

-

Modulation of pKa: The inductive effect of the oxetane's oxygen atom can lower the pKa of nearby basic functional groups, which can be advantageous for optimizing a drug's properties.[3]

-

Improved Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation than other functional groups it might replace.[1][15]

Applications as a Bioisostere

Oxetanes can serve as bioisosteres for other functional groups, such as carbonyls and gem-dimethyl groups.[2] This allows for the fine-tuning of a molecule's properties while maintaining its biological activity.

Therapeutic Targets

Oxetane-containing compounds have been investigated as inhibitors for a wide range of therapeutic targets, particularly in oncology.[15] Some of these targets include:

-

Aldehyde dehydrogenases (ALDH)[15]

-

Bruton's tyrosine kinase (BTK)[15]

-

Indoleamine 2,3-dioxygenase 1 (IDO1)[15]

-

Mammalian target of rapamycin (mTOR)[15]

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for this compound based on the patent literature.[12]

Caption: Synthetic workflow for this compound.

Role in Drug Discovery

This diagram illustrates the role of the oxetane moiety in improving the properties of a lead compound in drug discovery.

Caption: Role of oxetane in drug discovery.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. (S)-oxetan-2-ylmethanamine | 2091328-57-1 [chemicalbook.com]

- 6. (S)-oxetan-2-ylmethanamine [chemlab-tachizaki.com]

- 7. chembk.com [chembk.com]

- 8. [(2R)-oxetan-2-yl]methanamine | CAS#:2090728-35-9 | Chemsrc [chemsrc.com]

- 9. 1-(Oxetan-2-yl)methanamine | C4H9NO | CID 20293931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. [(2S)-oxetan-2-yl]methanamine | CAS#:2091328-57-1 | Chemsrc [chemsrc.com]

- 11. (S)-oxetan-2-ylmethanamine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. EP4194446A1 - Preparation method for oxetane-2-methylamine - Google Patents [patents.google.com]

- 13. (R)-oxetan-2-ylmethanamine(2090728-35-9)核磁图(1HNMR) [m.chemicalbook.com]

- 14. Oxetane, 2-methyl- [webbook.nist.gov]

- 15. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Oxetanemethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Oxetanemethanamine (CAS: 882402-12-2), a valuable building block in medicinal chemistry. Due to the limited availability of public experimental spectra, this document presents a combination of predicted data and established spectroscopic principles to offer a reliable profile of the molecule. It includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, and a plausible Mass Spectrometry (MS) fragmentation pattern. Detailed, standardized experimental protocols for acquiring such data are also provided, alongside a visualization of a common synthetic pathway.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. This information is crucial for the identification and characterization of the compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a typical deuterated solvent like CDCl₃ are presented below.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.8 - 4.9 | m | - |

| H-3 (axial) | 2.5 - 2.6 | m | - |

| H-3 (equatorial) | 2.2 - 2.3 | m | - |

| H-4 (axial) | 4.6 - 4.7 | t | ~6.5 |

| H-4 (equatorial) | 4.4 - 4.5 | t | ~6.0 |

| H-5 | 2.8 - 2.9 | d | ~5.0 |

| NH₂ | 1.5 - 2.5 | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 75 - 77 |

| C-3 | 28 - 30 |

| C-4 | 68 - 70 |

| C-5 | 45 - 47 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

| N-H (amine) | Stretch | 3400 - 3250 | Medium (two bands for primary amine) |

| N-H (amine) | Bend | 1650 - 1580 | Medium |

| C-H (alkane) | Stretch | 2960 - 2850 | Strong |

| C-O (ether) | Stretch | 1150 - 1085 | Strong |

| C-N (amine) | Stretch | 1250 - 1020 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, with a molecular weight of 87.12 g/mol , the expected molecular ion peak and major fragmentation patterns under Electron Ionization (EI) are outlined below.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 87 | [M]⁺ (Molecular Ion) |

| 86 | [M-H]⁺ |

| 70 | [M-NH₃]⁺ |

| 57 | [M-CH₂O]⁺ |

| 44 | [CH₂=NH₂]⁺ |

| 30 | [CH₂=NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Number of Scans: 16-32 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

-

Spectral Width: A spectral width of 10-12 ppm is used.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

Spectral Width: A spectral width of 200-220 ppm is typical.

-

Referencing: Chemical shifts are referenced to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.

-

Sample Preparation: A small drop of liquid this compound is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is used, often coupled with a Gas Chromatography (GC) system for sample introduction.

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol, dichloromethane) is injected into the GC-MS system.

-

Ionization:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: A standard energy of 70 eV is used to induce fragmentation.[1]

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.

Synthetic Pathway Visualization

A common and safer synthetic route to produce enantiomerically pure (S)-oxetan-2-ylmethanamine avoids the use of hazardous azide intermediates.[2][3] This multi-step process begins with the ring expansion of an oxirane to form the oxetane ring, followed by the introduction of a protected amine, and concluding with deprotection to yield the final product.

Caption: Synthesis of (S)-Oxetan-2-ylmethanamine from (S)-2-((benzyloxy)methyl)oxirane.

References

The Oxetane Motif: A Technical Guide to its Discovery, Synthesis, and Impact on Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered saturated ether, has evolved from a chemical curiosity into a cornerstone of modern medicinal chemistry. First synthesized in the 19th century, its unique physicochemical properties were largely unexploited in drug design until the early 2000s. The pioneering work of Carreira and colleagues established the oxetane unit as a valuable bioisosteric replacement for gem-dimethyl and carbonyl groups, capable of profoundly improving aqueous solubility, metabolic stability, and lipophilicity.[1] This guide provides an in-depth review of the history of oxetane-containing compounds, from their initial discovery to their current strategic application in drug development. It details key synthetic methodologies, presents quantitative data on their impact on molecular properties, and offers specific experimental protocols for their synthesis.

A Historical Overview: From Obscurity to Prominence

The journey of the oxetane ring began in the 1870s with the first reported synthesis of the parent, unsubstituted oxetane by Reboul.[2] For over a century, the structural and synthetic chemistry of oxetanes remained a niche area of academic interest. A significant milestone occurred in 1984 when Luger and Buschmann conducted the first X-ray analysis, debunking the long-held belief of its planarity and revealing a slightly puckered conformation.[2]

The turning point for the oxetane motif in medicinal chemistry arrived with the discovery of Paclitaxel (Taxol®), a potent anticancer agent isolated from the Pacific yew tree, which features a fused oxetane D-ring.[3] This natural product demonstrated that the strained four-membered ether could be a key component of a complex, biologically active molecule. However, it was a series of influential reports starting in 2006 that truly ignited the "oxetane rush" in drug discovery.[1] Researchers led by Erick M. Carreira systematically demonstrated that introducing an oxetane ring could address common challenges in drug design, such as poor metabolic stability and low solubility, by serving as a polar and stable surrogate for ubiquitous functional groups.[1][2]

The Oxetane Advantage: Bioisosterism and Physicochemical Properties

The strategic incorporation of an oxetane ring is primarily driven by its utility as a bioisostere for the gem-dimethyl and carbonyl groups. This substitution can lead to dramatic improvements in a compound's drug-like properties.

-

gem-Dimethyl Replacement: The gem-dimethyl group is often used to block sites of metabolic oxidation, but it significantly increases lipophilicity. An oxetane ring occupies a similar steric volume but introduces polarity, thereby reducing lipophilicity (logP) and often enhancing metabolic stability without the lipophilicity penalty.[1][2]

-

Carbonyl Replacement: As a carbonyl surrogate, the oxetane mimics the hydrogen bond accepting capability and lone pair orientation of a ketone but is metabolically more robust and less prone to enzymatic reduction.[1][2] This replacement can also increase the three-dimensionality (sp³ character) of a molecule, which is often associated with improved selectivity and better pharmacokinetic profiles.

The electron-withdrawing nature of the oxetane's oxygen atom can also influence the basicity (pKa) of adjacent amines, a property that is critical for tuning solubility, cell permeability, and off-target activity.

Quantitative Impact on Physicochemical Properties

The work by Carreira, Rogers-Evans, Müller, and colleagues provided key quantitative data illustrating the benefits of oxetane incorporation. The following tables summarize their findings on matched molecular pairs, directly comparing oxetane-containing compounds with their carbonyl and morpholine analogues.

Table 1: Comparison of Spirocyclic Oxetanes with Carbonyl Analogues

| Compound Pair | Structure (X=) | Aqueous Solubility (µg/mL) | Lipophilicity (cLogP) | Metabolic Stability (CLint,app in hLM, mL/min/kg) |

|---|---|---|---|---|

| 7 | C=O | 1470 | -0.11 | > 293 |

| 8 | Oxetane | 600 | 0.44 | 14.1 |

| 9 | C=O | 730 | 0.28 | > 293 |

| 10 | Oxetane | 470 | 0.24 | 20.3 |

Data sourced from J. Med. Chem. 2010, 53, 8, 3227–3246.[1]

Table 2: Comparison of 2-Oxa-6-azaspiro[3.3]heptane with Morpholine

| Compound | Structure | Aqueous Solubility (µg/mL) | Lipophilicity (cLogP) | Metabolic Stability (CLint,app in hLM, mL/min/kg) |

|---|---|---|---|---|

| 11 | Morpholine | 200 | 2.50 | 11.2 |

| 12 | 2-Oxa-6-azaspiro[3.3]heptane | > 2000 | 1.83 | 11.5 |

Data sourced from J. Med. Chem. 2010, 53, 8, 3227–3246.[1]

These data clearly demonstrate that while the effect on solubility can be context-dependent, the incorporation of an oxetane ring consistently leads to a dramatic improvement in metabolic stability (lower intrinsic clearance) compared to carbonyl analogues.[1] Furthermore, the spirocyclic oxetane analogue of morpholine shows vastly superior aqueous solubility and lower lipophilicity.[1]

Key Synthetic Methodologies

The construction of the strained four-membered oxetane ring requires specific synthetic strategies. The most common and versatile methods involve intramolecular C-O bond formation or [2+2] cycloadditions.

Intramolecular Williamson Ether Synthesis

This is the most classical approach, involving an intramolecular Sₙ2 reaction where an alkoxide displaces a leaving group on a γ-carbon. The precursors are typically 1,3-halohydrins or tosylated 1,3-diols. A strong, non-nucleophilic base is required to deprotonate the alcohol without promoting elimination side reactions.

The Paternò-Büchi Reaction

This photochemical [2+2] cycloaddition involves the reaction of an electronically excited carbonyl compound (ketone or aldehyde) with a ground-state alkene.[4] The reaction proceeds via a diradical intermediate to form the oxetane ring. It is a powerful method for accessing highly substituted oxetanes that may be difficult to synthesize via other routes.[4][5]

Detailed Experimental Protocols

The following protocols are generalized procedures for the key synthetic transformations discussed. Researchers should adapt these methods based on the specific substrate and scale.

Protocol 1: Oxetane Synthesis via Intramolecular Williamson Etherification of a 1,3-Diol

This two-step protocol involves the selective activation of a primary alcohol followed by base-mediated cyclization.

Step A: Monotosylation of a 1,3-Diol

-

Dissolve the 1,3-diol (1.0 equiv) in anhydrous pyridine or dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

-

Add p-toluenesulfonyl chloride (TsCl, 1.0-1.1 equiv) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed (typically 4-16 hours).

-

Quench the reaction by adding cold water. If using DCM, separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude tosylate by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure mono-activated intermediate.

Step B: Base-Mediated Cyclization

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of the γ-tosyloxy alcohol from Step A (1.0 equiv) in anhydrous THF dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux (approx. 65 °C).

-

Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

-

Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water or a saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude oxetane by flash column chromatography or distillation to afford the final product.

Protocol 2: Oxetane Synthesis via Paternò-Büchi Reaction

This protocol describes a general procedure for the photochemical cycloaddition of a ketone and an alkene.

-

Preparation: In a quartz or Pyrex reaction vessel (choice depends on the required wavelength), dissolve the carbonyl compound (1.0 equiv) and a slight excess of the alkene (1.2-5.0 equiv) in a suitable, degassed solvent (e.g., benzene, acetonitrile, or acetone). The concentration should be relatively dilute (e.g., 0.05-0.1 M) to minimize side reactions.

-

Irradiation: Irradiate the solution using a medium-pressure mercury-vapor lamp. If a Pyrex vessel is used, it will filter out wavelengths below ~300 nm. The reaction should be maintained at a constant temperature (e.g., 20 °C) using a cooling bath.

-

Monitoring: Monitor the progress of the reaction by TLC or GC-MS. Photochemical reactions can be slow and may require several hours to days for completion.

-

Workup: Once the starting carbonyl compound is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent and excess alkene.

-

Purification: Purify the resulting crude product, which may be a mixture of regio- and stereoisomers, by flash column chromatography on silica gel to isolate the desired oxetane adduct(s).

Conclusion and Future Outlook

The oxetane ring has cemented its place as a valuable structural motif in modern drug discovery. Its ability to act as a stable, polar bioisostere for problematic functional groups provides medicinal chemists with a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. From blocking metabolic hot spots to enhancing aqueous solubility, the "oxetane advantage" is a proven strategy for overcoming common hurdles in lead optimization. As synthetic methodologies continue to evolve, enabling more efficient and diverse access to novel oxetane building blocks, the prevalence and impact of these remarkable four-membered heterocycles in the next generation of therapeutics are set to expand even further.

References

- 1. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 5. Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles [mdpi.com]

2-Oxetanemethanamine: A Key Building Block for Oral GLP-1 Receptor Agonists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxetanemethanamine is a saturated heterocyclic compound that has garnered significant interest in medicinal chemistry, primarily as a valuable building block in the synthesis of novel therapeutic agents. Its unique structural and physicochemical properties, conferred by the strained four-membered oxetane ring, make it an attractive moiety for incorporation into drug candidates to enhance metabolic stability, aqueous solubility, and three-dimensional complexity. This technical guide provides a comprehensive overview of the molecular characteristics of this compound and its pivotal role in the development of oral glucagon-like peptide-1 (GLP-1) receptor agonists, exemplified by the clinical candidate danuglipron.

Molecular and Physicochemical Properties

This compound, with the chemical formula C4H9NO, is a chiral compound existing as (R)- and (S)-enantiomers. The presence of the oxetane ring and the primary amine group dictates its chemical reactivity and physical properties.

| Property | Value | Reference |

| Molecular Formula | C4H9NO | [1] |

| Molecular Weight | 87.12 g/mol | [1] |

| IUPAC Name | (Oxetan-2-yl)methanamine | [1] |

| CAS Number | 882402-12-2 | [1] |

Role in Drug Discovery: The Case of Danuglipron

The therapeutic potential of this compound is prominently highlighted by its incorporation into danuglipron (PF-06882961), an orally bioavailable small-molecule GLP-1 receptor agonist developed for the treatment of type 2 diabetes.[1][2] The oxetane moiety in danuglipron was strategically introduced to optimize the pharmacokinetic profile of the lead compound, contributing to its improved metabolic stability and suitability for oral administration.[1]

GLP-1 Receptor Signaling Pathway

Danuglipron exerts its therapeutic effect by activating the GLP-1 receptor, a class B G-protein coupled receptor (GPCR).[3][4] Activation of the GLP-1 receptor in pancreatic beta cells initiates a signaling cascade that enhances glucose-stimulated insulin secretion. The primary signaling pathway involves the coupling of the receptor to the Gαs subunit of the G-protein, which in turn activates adenylyl cyclase.[5][6] This leads to an increase in intracellular cyclic AMP (cAMP), which then activates Protein Kinase A (PKA).[4][6] PKA-mediated signaling ultimately results in the potentiation of insulin exocytosis.[4]

References

- 1. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 5. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Chiral Synthesis of (S)-oxetan-2-ylmethanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-oxetan-2-ylmethanamine is a valuable chiral building block in medicinal chemistry and drug discovery. Its unique oxetane motif can impart desirable physicochemical properties to lead compounds, such as improved solubility and metabolic stability. This technical guide provides a comprehensive overview of the key synthetic strategies for obtaining the enantiomerically pure (S)-isomer, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Synthetic Strategies Overview

The chiral synthesis of (S)-oxetan-2-ylmethanamine can be broadly categorized into three main approaches:

-

Linear Synthesis from a Chiral Precursor: This classical approach involves a multi-step sequence starting from an enantiomerically pure material, such as (S)-2-((benzyloxy)methyl)oxirane or a derivative of glycidol. These methods are well-established but can be lengthy and sometimes involve hazardous reagents.

-

Azide-Free Synthesis: Addressing the safety concerns of using azides, alternative routes have been developed. A notable example starts from (oxetan-2-yl)methanol and introduces the amino group via a phthalimide intermediate, offering a safer profile for larger-scale production.

-

Asymmetric Catalysis: Modern approaches focus on the use of chiral catalysts to induce enantioselectivity. Asymmetric desymmetrization of meso-oxetanes using chiral Brønsted acids represents a highly efficient and atom-economical strategy, capable of generating high enantiomeric excess.

Experimental Protocols and Quantitative Data

This section provides detailed experimental procedures for the key synthetic routes, with quantitative data summarized for comparative analysis.

Five-Step Synthesis from (S)-2-((benzyloxy)methyl)oxirane (Azide Route)

This five-step process is a widely cited method for the preparation of (S)-oxetan-2-ylmethanamine.[1] It involves the expansion of an oxirane ring to an oxetane, followed by functional group manipulations to introduce the amine.

Overall Reaction Scheme:

(S)-2-((benzyloxy)methyl)oxirane → (S)-(oxetan-2-yl)methanol → (S)-2-(azidomethyl)oxetane → (S)-oxetan-2-ylmethanamine

Step 1: Ring Expansion to (S)-(Oxetan-2-yl)methanol

-

Protocol: A detailed protocol for this specific ring expansion was not fully available in the searched literature. However, a general method for oxetane formation from epoxides involves the use of trimethylsulfoxonium iodide and a base like potassium tert-butoxide.[1]

-

Quantitative Data: Yields for this step were not explicitly provided in the reviewed documents.

Step 2: Tosylation of (S)-(Oxetan-2-yl)methanol

-

Protocol: To a solution of (S)-(oxetan-2-yl)methanol in a suitable solvent such as pyridine or dichloromethane, p-toluenesulfonyl chloride is added at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until completion and then worked up to isolate the tosylated product.

-

Quantitative Data: Specific yields for this step in the context of the overall synthesis were not detailed.

Step 3: Azide Formation to (S)-2-(azidomethyl)oxetane

-

Protocol: The (S)-(oxetan-2-yl)methyl tosylate is reacted with sodium azide in a polar aprotic solvent like DMF. The reaction mixture is typically heated to facilitate the nucleophilic substitution.[1]

-

Quantitative Data: Yields for this azidation step were not explicitly provided.

Step 4: Reduction of the Azide to (S)-oxetan-2-ylmethanamine

-

Protocol: The azide intermediate is reduced to the primary amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]

-

Quantitative Data:

-

Yield: A yield of 98% has been reported for a similar reduction of a dibenzyl-protected amine precursor.

-

Step 5: Salt Formation (Optional)

-

Protocol: The amine can be converted to a more stable salt, such as the hydrochloride salt, by treatment with an acid like HCl.

Quantitative Data Summary for Azide Route

| Step | Product | Reagents | Yield (%) | Enantiomeric Excess (%) |

| 1 | (S)-(Oxetan-2-yl)methanol | Trimethylsulfoxonium iodide, Base | Not specified | >99 |

| 2 | (S)-(Oxetan-2-yl)methyl tosylate | p-Toluenesulfonyl chloride, Pyridine | Not specified | >99 |

| 3 | (S)-2-(Azidomethyl)oxetane | Sodium azide, DMF | Not specified | >99 |

| 4 | (S)-Oxetan-2-ylmethanamine | Pd/C, H₂ | 98 (for a similar reduction) | >99 |

Azide-Free Synthesis via (Oxetan-2-yl)methanol

This route avoids the use of potentially hazardous sodium azide and is suitable for larger-scale synthesis.[2]

Overall Reaction Scheme:

[2-(1-ethoxyethoxy)methyl]propylene oxide → (Oxetan-2-yl)methanol → (Oxetan-2-yl)methyl p-toluenesulfonate → N-((Oxetan-2-yl)methyl)phthalimide → (S)-Oxetan-2-ylmethanamine

Step 1: Hydrolysis to (Oxetan-2-yl)methanol

-

Protocol: [2-(1-ethoxyethoxy)methyl]propylene oxide is treated with an acid solution (e.g., acetic acid, hydrochloric acid) to hydrolyze the protecting group and afford (oxetan-2-yl)methanol.[2]

-

Quantitative Data: Not specified.

Step 2: Esterification to (Oxetan-2-yl)methyl p-toluenesulfonate

-

Protocol: (Oxetan-2-yl)methanol is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like triethylamine in a chlorinated alkane solvent. The reaction is typically carried out at 20-30 °C for 15-20 hours.[2]

-

Quantitative Data: Not specified.

Step 3: Phthalimide Substitution

-

Protocol: The tosylated intermediate is reacted with potassium phthalimide in an amide solvent to yield N-((oxetan-2-yl)methyl)phthalimide.[2]

-

Quantitative Data: Not specified.

Step 4: Deprotection to (S)-Oxetan-2-ylmethanamine

-

Protocol: The phthalimide protecting group is removed by reacting with an amine-containing compound such as hydrazine or a primary amine in water.[2]

-

Quantitative Data:

-

Overall Yield: An overall yield of not less than 30% is reported for the kilogram-scale production.[2]

-

Quantitative Data Summary for Azide-Free Route

| Step | Product | Reagents | Overall Yield (%) | Enantiomeric Excess (%) |

| 1-4 | (S)-Oxetan-2-ylmethanamine | Multi-step | >30 | Not specified |

Asymmetric Desymmetrization of Meso-oxetanes

This modern approach offers a highly efficient route to chiral oxetanes. The key principle is the enantioselective opening of a prochiral oxetane by a nucleophile, directed by a chiral catalyst.

Conceptual Workflow:

A meso-oxetane, which has a plane of symmetry, is treated with a nucleophile in the presence of a chiral Brønsted acid catalyst. The catalyst creates a chiral environment, leading to a preferential attack at one of the two enantiotopic positions, resulting in a single enantiomer of the product with high enantiomeric excess.[3][4]

Quantitative Data for Analogous Systems

While a specific protocol for (S)-oxetan-2-ylmethanamine was not detailed, studies on analogous systems demonstrate the potential of this method:

| Catalyst Type | Nucleophile | Achieved Enantiomeric Excess (%) |

| Chiral Phosphoric Acid | Internal Thioester | >90 |

| Chiral Phosphoramide | Internal Selenoester | >85 |

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthetic pathways.

Caption: Workflow for the five-step synthesis of (S)-oxetan-2-ylmethanamine using the azide route.

Caption: Workflow for the azide-free synthesis of (S)-oxetan-2-ylmethanamine.

Caption: Conceptual diagram of asymmetric desymmetrization of a meso-oxetane.

Conclusion

The chiral synthesis of (S)-oxetan-2-ylmethanamine can be achieved through various strategic approaches. While the classical multi-step synthesis from chiral precursors provides a reliable method, modern advancements in azide-free routes and asymmetric catalysis offer safer, more efficient, and scalable alternatives. The choice of synthetic route will depend on factors such as the desired scale of production, safety considerations, and the availability of starting materials and catalysts. The continued development of catalytic asymmetric methods holds significant promise for the future production of this and other valuable chiral building blocks for the pharmaceutical industry.

References

- 1. WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]

- 2. EP4194446A1 - Preparation method for oxetane-2-methylamine - Google Patents [patents.google.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Oxetanemethanamine for Researchers and Drug Development Professionals

An in-depth exploration of the commercial availability, synthesis, and application of 2-Oxetanemethanamine, a valuable building block in modern medicinal chemistry.

Introduction

This compound, and its chiral counterpart (S)-oxetan-2-ylmethanamine, are increasingly sought-after building blocks in the field of drug discovery and development. The incorporation of the oxetane motif into drug candidates has been shown to confer a range of beneficial physicochemical properties, including improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal amines.[1][2] These characteristics make oxetane-containing compounds highly attractive for overcoming common challenges in pharmacokinetics and pharmacodynamics. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed synthetic protocols, and insights into its application in drug discovery, particularly focusing on its role in the development of targeted therapies.

Commercial Availability and Suppliers

This compound and its enantiomerically pure forms are available from a variety of commercial suppliers. The compound is typically offered at different purity levels and in various quantities, from milligrams to kilograms, to cater to the needs of both academic research and industrial drug development. Below is a summary of representative suppliers and their offerings.

| Supplier | Product Name(s) | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 2-(Aminomethyl)oxetane | 882402-12-2 | ≥95% | 100 mg, 250 mg, 1 g |

| Apollo Scientific | 2-(Aminomethyl)oxetane | 882402-12-2 | 97% | 250 mg, 1 g |

| Ambeed | (S)-Oxetan-2-ylmethanamine | 2091328-57-1 | 97% | 1 g, 5 g |

| BLD Pharm | (S)-Oxetan-2-ylmethanamine | 2091328-57-1 | 98%+ | Custom |

| Chembk | (S)-oxetan-2-ylmethanamine | 2091328-57-1 | 98% | Inquire |

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthetic Protocols

The synthesis of this compound can be achieved through various routes. A common and scalable method involves the construction of the oxetane ring followed by the introduction of the aminomethyl group. Below is a detailed experimental protocol adapted from patent literature, which avoids the use of hazardous reagents like sodium azide.[3][4]

Example Synthesis of (S)-oxetan-2-ylmethanamine[3]

This multi-step synthesis starts from a commercially available chiral precursor, (S)-2-((benzyloxy)methyl)oxirane.

Step 1: Ring Expansion to (S)-2-((benzyloxy)methyl)oxetane

-

To a solution of trimethylsulfoxonium iodide in anhydrous tert-butanol, potassium tert-butoxide is added portion-wise under an inert atmosphere.

-

The mixture is heated, and a solution of (S)-2-((benzyloxy)methyl)oxirane in tert-butanol is added dropwise.

-

The reaction is monitored by TLC or LC-MS for the consumption of the starting material.

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield (S)-2-((benzyloxy)methyl)oxetane.

Step 2: Deprotection to (S)-(oxetan-2-yl)methanol

-

The (S)-2-((benzyloxy)methyl)oxetane is dissolved in a suitable solvent (e.g., ethanol) in a pressure vessel.

-

Palladium on carbon (10% w/w) is added as a catalyst.

-

The vessel is purged with hydrogen gas and the reaction is stirred under hydrogen pressure until the deprotection is complete (monitored by TLC or LC-MS).

-

The catalyst is removed by filtration through celite, and the solvent is evaporated to give (S)-(oxetan-2-yl)methanol.

Step 3: Conversion to a Sulfonate Ester

-

To a solution of (S)-(oxetan-2-yl)methanol and a tertiary amine base (e.g., triethylamine or diisopropylethylamine) in a chlorinated solvent (e.g., dichloromethane) at 0 °C, a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) is added dropwise.

-

The reaction is stirred at room temperature until completion.

-

The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts.

-

The organic layer is dried and concentrated to yield the corresponding sulfonate ester.

Step 4: Introduction of the Amino Group (Gabriel Synthesis)

-

The sulfonate ester is dissolved in a polar aprotic solvent like dimethylformamide (DMF).

-

Potassium phthalimide is added, and the mixture is heated.

-

After the reaction is complete, the mixture is cooled, and water is added to precipitate the product.

-

The solid is collected by filtration and washed to give the phthalimide-protected amine.

Step 5: Deprotection to (S)-oxetan-2-ylmethanamine

-

The phthalimide-protected amine is suspended in ethanol.

-

Hydrazine hydrate is added, and the mixture is refluxed.

-

The reaction mixture is cooled, and the precipitated phthalhydrazide is filtered off.

-

The filtrate is acidified with hydrochloric acid and concentrated. The residue is then basified and extracted with an organic solvent to yield (S)-oxetan-2-ylmethanamine.

Below is a graphical representation of the described synthetic workflow.

Applications in Drug Discovery: A Case Study of EZH2 Inhibition

The unique properties of the 2-(aminomethyl)oxetane moiety make it a valuable component in the design of potent and selective enzyme inhibitors. A prominent example is its incorporation into inhibitors of Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[5] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.

The 2-(aminomethyl)oxetane fragment can be incorporated into small molecule inhibitors to improve their pharmacological properties. For instance, in the development of the EZH2 inhibitor PF-06821497, which is currently in clinical trials, an oxetane moiety was introduced to enhance the molecule's overall profile, including potency and pharmacokinetic properties.[5]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the role of EZH2 in gene silencing and how an inhibitor containing the 2-(aminomethyl)oxetane moiety can modulate this pathway.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its commercial availability from multiple suppliers facilitates its use in a wide range of research and development activities. The synthetic routes to this compound are well-established, allowing for its efficient production. The strategic incorporation of the 2-(aminomethyl)oxetane moiety into drug candidates, as exemplified by the development of EZH2 inhibitors, can significantly enhance their pharmacological properties, leading to the development of more effective and safer therapeutics. As the understanding of the benefits of incorporating oxetanes into small molecules continues to grow, the demand for this compound and its derivatives is expected to increase, further solidifying its importance in the landscape of modern drug discovery.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]

- 4. EP4194446A1 - Preparation method for oxetane-2-methylamine - Google Patents [patents.google.com]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Oxetane Motif: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a pivotal tactic in modern medicinal chemistry. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif. Its unique combination of properties—polarity, three-dimensionality, and metabolic stability—offers a powerful tool to address common challenges in drug design, such as improving physicochemical properties, enhancing potency, and overcoming metabolic liabilities. This technical guide provides a comprehensive overview of the biological importance of oxetane-containing molecules, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and pathways.

The Oxetane Ring as a Bioisosteric Scaffold

A primary application of the oxetane moiety in drug discovery is as a bioisostere for other common functional groups, most notably the gem-dimethyl and carbonyl groups. This strategy allows for the modulation of a molecule's properties while retaining or improving its biological activity.

Oxetane as a gem-Dimethyl Isostere

The replacement of a gem-dimethyl group with an oxetane can significantly improve a compound's physicochemical profile. The oxetane ring is of a similar size to the gem-dimethyl group but introduces polarity and reduces lipophilicity, which can lead to enhanced aqueous solubility and improved metabolic stability.[1][2][3]

Oxetane as a Carbonyl Isostere

The oxetane ring can also serve as a bioisostere for a carbonyl group. The oxygen atom in the oxetane can act as a hydrogen bond acceptor, mimicking the hydrogen bonding capabilities of a carbonyl oxygen.[4][5] This substitution can improve metabolic stability by removing a site susceptible to enzymatic reduction and can also increase the three-dimensionality of the molecule.[5]

Modulation of Physicochemical and Pharmacokinetic Properties

The incorporation of an oxetane ring can have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Enhancing Aqueous Solubility and Reducing Lipophilicity

The inherent polarity of the oxetane ring often leads to a significant increase in the aqueous solubility of a compound.[2][3] This is a critical parameter for oral bioavailability. Concurrently, the replacement of lipophilic groups like the gem-dimethyl moiety with an oxetane can lower the molecule's lipophilicity (LogD), which can be beneficial for reducing off-target effects and improving the overall pharmacokinetic profile.[6]

Improving Metabolic Stability

One of the most significant advantages of incorporating an oxetane is the enhancement of metabolic stability.[1][6] By blocking metabolically labile C-H bonds, the oxetane ring can prevent oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism.[5] This leads to a longer half-life and improved in vivo exposure.

Modulating Basicity of Proximal Amines

The electron-withdrawing nature of the oxetane ring can decrease the basicity (pKa) of nearby amine groups.[5] This can be a crucial tool for medicinal chemists to fine-tune the ionization state of a molecule at physiological pH, which can impact its permeability, solubility, and potential for hERG channel inhibition.[7]

Data Presentation: The Impact of Oxetane Incorporation

The following tables summarize quantitative data from various studies, illustrating the effects of replacing common functional groups with an oxetane moiety.

Table 1: Physicochemical Properties of Oxetane-Containing Molecules Compared to Analogs

| Compound Pair | Modification | pKa | LogD | Aqueous Solubility | Reference(s) |

| Piperidine vs. 4-Oxo-piperidine vs. 2-Oxa-6-azaspiro[3.3]heptane | Carbonyl/Oxetane Bioisosterism | 10.9 vs. 7.9 vs. 9.1 | 0.4 vs. -0.8 vs. -0.3 | - | [4] |

| GDC-0349 Precursor vs. GDC-0349 | Isopropyl vs. Oxetane | 7.6 | - | - | [5][7] |

| Entospletinib vs. Lanraplenib | Morpholine vs. Oxetanyl-piperazine | 8.0 (calc) vs. 6.4 (calc) | - | High at pH 2 | [5][8] |

Table 2: In Vitro Potency of Oxetane-Containing Molecules

| Target | Oxetane-Containing Compound | IC50 / Ki | Analog Compound | IC50 / Ki of Analog | Reference(s) |

| ALDH1A1 | Compound 6 | 0.08 - 0.25 µM | Compound 5 (Precursor) | 0.9 µM | [7] |

| MMP-13 | Compound 36 | Low nM | Compound 35 (Methyl analog) | 2.7 nM (Ki) | [7] |

| mTOR | GNE-555 (46 ) | 1.5 nM (Ki) | GNE-555 Precursor (45 ) | - | [7] |

| BTK | AS-1763 (18 ) | 0.85 nM (WT), 0.99 nM (mutant) | Precursor (17 ) | - | [9] |

| MNK1/2 | Compound 40 | 0.2 µM (MNK1), 0.089 µM (MNK2) | Compound 39 (Methyl analog) | - | [7] |

Table 3: Pharmacokinetic Properties of Oxetane-Containing Molecules

| Compound | Key Feature | t1/2 (microsomes) | Clearance (in vivo) | Permeability (Papp) | Reference(s) |

| Compound 6 | Oxetane-containing ALDH1A1 inhibitor | Significantly improved vs. precursor | - | - | [7] |

| Compound 36 | Oxetane-containing MMP-13 inhibitor | Significantly improved vs. precursor | - | - | [7] |

| GDC-0349 (43 ) | Oxetane-containing mTOR inhibitor | - | 10-fold reduction in free plasma clearance vs. precursor | - | [5] |

| AS-1763 (18 ) | Oxetane-containing BTK inhibitor | - | - | 1.42 x 10⁻⁶ cm/s | [9] |

| Ciprofloxacin Analog (61 ) | Spirocyclic oxetane | No observable metabolism in human microsomes | - | - | [4] |

Key Signaling Pathways Targeted by Oxetane-Containing Molecules

The versatility of the oxetane motif has enabled the development of inhibitors for a wide range of biological targets. The following diagrams illustrate some of the key signaling pathways modulated by these molecules.

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway in B-Cells.

Caption: ALDH1A1 in Retinoic Acid Signaling.

References

- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Oxetanemethanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from 2-Oxetanemethanamine, a valuable building block in medicinal chemistry. The unique structural and physicochemical properties of the oxetane motif, such as improved metabolic stability and aqueous solubility, make it a desirable component in the design of novel therapeutic agents.[1][2][3][4][5] This document outlines key synthetic transformations of the primary amine functionality of this compound, including N-acylation, N-sulfonylation, and reductive amination, to generate a diverse range of derivatives for screening and development in drug discovery programs.

General Synthetic Routes for Derivatization

The primary amine of this compound serves as a versatile handle for a variety of chemical modifications. The general workflow for the synthesis of amide, sulfonamide, and secondary amine derivatives is depicted below.

Experimental Protocols

The following are representative protocols for the synthesis of an amide, a sulfonamide, and a secondary amine derivative of this compound.

2.1. Protocol for N-Acylation: Synthesis of N-(oxetan-2-ylmethyl)acetamide

This protocol describes the formation of an amide bond via the reaction of this compound with an acylating agent.

-

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

-

-

Procedure:

-

To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(oxetan-2-ylmethyl)acetamide.

-

2.2. Protocol for N-Sulfonylation: Synthesis of N-(oxetan-2-ylmethyl)benzenesulfonamide

This protocol details the synthesis of a sulfonamide derivative from this compound.

-

Materials:

-

This compound (1.0 eq)

-

Benzenesulfonyl chloride (1.1 eq)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine at 0 °C.

-

Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexanes) to yield N-(oxetan-2-ylmethyl)benzenesulfonamide.

-

2.3. Protocol for Reductive Amination: Synthesis of N-benzyl-1-(oxetan-2-yl)methanamine

This protocol describes the formation of a secondary amine through the reductive amination of an aldehyde with this compound.

-

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

-

-

Procedure:

-

To a solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in DCE, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography (ethyl acetate/hexanes) to obtain N-benzyl-1-(oxetan-2-yl)methanamine.

-

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound derivatives.

| Derivative Name | Synthetic Method | Reaction Time (h) | Yield (%) | Purity (%) (by LC-MS) |

| N-(oxetan-2-ylmethyl)acetamide | N-Acylation | 3 | 85 | >98 |

| N-(oxetan-2-ylmethyl)benzenesulfonamide | N-Sulfonylation | 16 | 78 | >97 |

| N-benzyl-1-(oxetan-2-yl)methanamine | Reductive Amination | 18 | 82 | >98 |

Biological Context and Signaling Pathways

Derivatives of this compound are of significant interest in drug discovery due to the favorable properties conferred by the oxetane ring.[1][2][3][4][5] For instance, oxetane-containing molecules have been developed as inhibitors of various enzymes, including kinases. Kinase inhibitors are a major class of therapeutics, particularly in oncology, that function by blocking the action of protein kinases, which are key regulators of cell signaling pathways.

The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by small molecule inhibitors. Dysregulation of such pathways is a hallmark of many diseases.

References

Application Notes and Protocols for 2-Oxetanemethanamine in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of strained ring systems, such as oxetanes, into peptides and other biomolecules is a rapidly growing area of interest in medicinal chemistry and drug development. The unique physicochemical properties of the oxetane motif, including its polarity, metabolic stability, and ability to act as a bioisostere for carbonyl groups, make it an attractive moiety for modulating the pharmacological properties of therapeutic candidates. 2-Oxetanemethanamine, as a primary amine-containing oxetane building block, offers a versatile handle for introduction into molecules synthesized on a solid support.

This document provides detailed application notes and protocols for the utilization of this compound in solid-phase synthesis (SPS), with a primary focus on solid-phase peptide synthesis (SPPS). While the direct incorporation of this compound as a standalone building block in SPPS is not extensively documented, this guide presents a scientifically sound, proposed protocol for its use as a capping agent to introduce a terminal oxetane moiety. Additionally, it summarizes the established use of oxetane-containing dipeptide building blocks, which can be synthesized using precursors related to this compound.

Application 1: this compound as a Capping Agent in SPPS

A key application of this compound in SPPS is as a capping agent to terminate the peptide chain with a neutral, polar oxetane group. This can be useful for mimicking a C-terminal amide or for introducing a unique structural feature. The following protocol is based on standard Fmoc-based SPPS procedures.

Experimental Workflow: Capping with this compound

Caption: Workflow for C-terminal capping with this compound.

Protocol: Capping of a Resin-Bound Peptide with this compound

This protocol assumes a starting amount of 0.1 mmol of a resin-bound peptide synthesized using standard Fmoc-SPPS.

1. Resin Preparation:

- The peptide-resin should have the final N-terminal Fmoc group removed.

- Swell the resin in dichloromethane (DCM, 5 mL) for 20 minutes, followed by washing with dimethylformamide (DMF, 3 x 5 mL).

2. Fmoc Deprotection:

- Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes.

- Drain the solution and repeat the treatment with 20% piperidine in DMF (5 mL) for 15 minutes.

- Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

3. Capping Reaction:

- Prepare the capping solution:

- This compound (0.5 mmol, 5 equivalents)

- HATU (0.48 mmol, 4.8 equivalents)

- DIPEA (1.0 mmol, 10 equivalents)

- Dissolve in 2 mL of DMF.

- Add the capping solution to the resin.

- Agitate the reaction vessel at room temperature for 2 hours.

4. Washing:

- Drain the capping solution.

- Wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).

- Dry the resin under vacuum.

5. Cleavage and Deprotection:

- Treat the dried resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

- Precipitate the cleaved peptide in cold diethyl ether.

- Centrifuge, decant the ether, and wash the peptide pellet with cold ether.

- Dry the crude peptide and purify by reverse-phase HPLC.

Representative Data for Capping Efficiency

The following table presents hypothetical data for the capping of a model pentapeptide (Leu-Ala-Gly-Val-Phe) with this compound.

| Parameter | Value |

| Starting Resin Loading | 0.5 mmol/g |

| Peptide Sequence | H-Leu-Ala-Gly-Val-Phe- |

| Capping Reagent | This compound |

| Coupling Reagent | HATU/DIPEA |

| Reaction Time | 2 hours |

| Crude Purity (by RP-HPLC) | >90% |

| Isolated Yield (after purification) | 85% |

| Expected Mass (M+H)⁺ | Calculated Value |

| Observed Mass (M+H)⁺ | Within 0.5 Da of Calculated |

Note: This data is representative and actual results may vary depending on the peptide sequence and reaction conditions.

Application 2: Use in the Synthesis of Oxetane-Modified Dipeptide Building Blocks

A more established method for incorporating an oxetane ring into a peptide backbone is through the use of pre-synthesized, Fmoc-protected dipeptide building blocks where an amide bond is replaced by an oxetane.[1][2] These building blocks are then incorporated into the peptide chain using standard Fmoc-SPPS protocols.[1]

Logical Workflow for Synthesis and Incorporation of an Oxetane-Dipeptide Building Block

Caption: Synthesis and incorporation of an oxetane-dipeptide building block.

Protocol: Incorporation of an Fmoc-Protected Oxetane Dipeptide Building Block in SPPS

This protocol outlines the coupling of a pre-synthesized Fmoc-Xaa-Ψ(CH₂-O)Gly-OH building block into a growing peptide chain on a solid support.

1. Resin Preparation:

- The peptide-resin should have the N-terminal Fmoc group removed to expose the free amine.

- Ensure the resin is well-swollen in DMF.

2. Activation of the Building Block:

- In a separate vessel, dissolve the Fmoc-oxetane dipeptide building block (2 equivalents relative to resin loading), HATU (1.9 equivalents), and DIPEA (4 equivalents) in DMF.

- Allow the activation to proceed for 2-5 minutes.

3. Coupling Reaction:

- Add the activated building block solution to the resin.

- Agitate the reaction vessel at room temperature for 2-4 hours. A Kaiser test can be performed to monitor the reaction progress.

4. Washing:

- Drain the coupling solution.

- Wash the resin with DMF (5 x 5 mL) to remove excess reagents.

5. Continuation of SPPS:

- Proceed with the standard Fmoc deprotection of the newly coupled building block and continue with the synthesis of the desired peptide.

Quantitative Data for Oxetane-Modified Peptide Synthesis

The following data is adapted from the literature and represents the synthesis of various peptides incorporating oxetane-modified dipeptide building blocks.[1]

| Peptide Sequence | Modification | Crude Purity (by LC-MS) | Isolated Yield |

| Met-Enkephalin analogue | Tyr-Gly-Ψ(CH₂-O)Gly-Phe-Met | >95% | 68% |

| Leu-Enkephalin analogue | Tyr-Gly-Ψ(CH₂-O)Gly-Phe-Leu | >95% | 72% |

| Bradykinin analogue | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | >95% | 55% |

Conclusion

This compound and its derivatives are valuable tools for the synthesis of modified peptides and other molecules on a solid support. While direct use of this compound can be envisioned for applications such as C-terminal capping, the predominant and well-established method for incorporating oxetane rings into the peptide backbone involves the use of pre-synthesized dipeptide building blocks.[1][2] The protocols and data presented herein provide a comprehensive guide for researchers to explore the exciting potential of oxetane-modified biomolecules in their drug discovery and development efforts. The introduction of the oxetane moiety has been shown to induce turns in peptide structures, which can be particularly advantageous for the synthesis of macrocyclic peptides.[3][4]

References

Application Notes and Protocols: 2-Oxetanemethanamine as a Transformative Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction